molecular formula C12H14O4 B14255593 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 412321-29-0

5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14255593
CAS No.: 412321-29-0
M. Wt: 222.24 g/mol
InChI Key: ZIYMSHKCDCYEBL-UHFFFAOYSA-N
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Description

5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo functional group transformations such as hydroxylation, methoxylation, and reduction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities make it a candidate for drug development and biological studies.

Medicine

In medicine, derivatives of naphthalenones are explored for their therapeutic potential. They may act on specific biological targets to treat various diseases.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-6,7-dimethoxy-2,3-dihydronaphthalen-1(2H)-one
  • 5-Hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

The uniqueness of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one lies in its specific functional groups and their positions on the naphthalene ring

Properties

CAS No.

412321-29-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

5-hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O4/c1-15-10-6-8-7(4-3-5-9(8)13)11(14)12(10)16-2/h6,14H,3-5H2,1-2H3

InChI Key

ZIYMSHKCDCYEBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCCC(=O)C2=C1)O)OC

Origin of Product

United States

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